Tert-butyl 4-fluoro-4-formylpiperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-fluoro-4-formylpiperidine-1-carboxylate: is a chemical compound with the molecular formula C11H18FNO3 and a molecular weight of 231.27 g/mol . It is a piperidine derivative, characterized by the presence of a tert-butyl ester group, a fluorine atom, and a formyl group attached to the piperidine ring. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
Tert-butyl 4-fluoro-4-formylpiperidine-1-carboxylate is a chemical compound with the CAS Number: 614731-09-8 Similar compounds have been used as reactants for the synthesis of various inhibitors such as pim-1 inhibitors, selective gpr119 agonists for type ii diabetes, m-tropic (r5) hiv-1 replication inhibitors, hdac inhibitors, and selective 5-ht6 antagonists .
Mode of Action
For instance, it can be involved in the Mitsunobu reaction with formic or benzoic acid, followed by alkaline hydrolysis .
Biochemical Pathways
It is known that similar compounds can affect various pathways related to the synthesis of inhibitors mentioned above .
Result of Action
It is known that similar compounds can lead to the synthesis of various inhibitors, which can have significant effects on cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-fluoro-4-formylpiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as or under controlled conditions.
Formylation: The formyl group can be introduced via formylation reactions using reagents like or .
Esterification: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and an appropriate acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group can undergo oxidation to form carboxylic acids using oxidizing agents like or .
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium azide, potassium cyanide, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology:
Biological Probes: Utilized in the development of biological probes for studying enzyme activity and receptor binding.
Medicine:
Drug Development: Investigated for potential therapeutic applications, including as intermediates in the synthesis of pharmaceuticals.
Industry:
Chemical Manufacturing: Employed in the production of fine chemicals and specialty chemicals.
Comparison with Similar Compounds
Tert-butyl 4-formylpiperidine-1-carboxylate: Lacks the fluorine atom, resulting in different reactivity and binding properties.
Tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate: Contains a bromine atom instead of fluorine, leading to variations in chemical behavior and applications.
Uniqueness: Tert-butyl 4-fluoro-4-formylpiperidine-1-carboxylate is unique due to the presence of the fluorine atom, which can significantly alter its electronic properties, reactivity, and interactions with biological targets compared to its non-fluorinated analogs .
Properties
IUPAC Name |
tert-butyl 4-fluoro-4-formylpiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO3/c1-10(2,3)16-9(15)13-6-4-11(12,8-14)5-7-13/h8H,4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSPYCFNEDACGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00623834 |
Source
|
Record name | tert-Butyl 4-fluoro-4-formylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00623834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
614731-09-8 |
Source
|
Record name | tert-Butyl 4-fluoro-4-formylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00623834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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